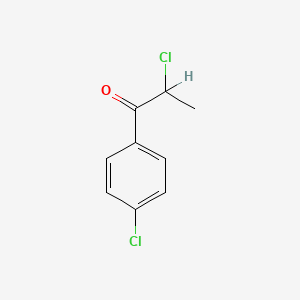

2-chloro-N-cyclooctylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

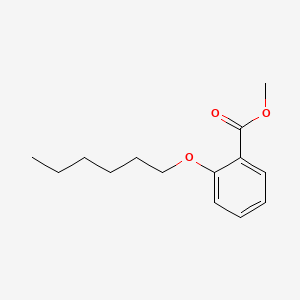

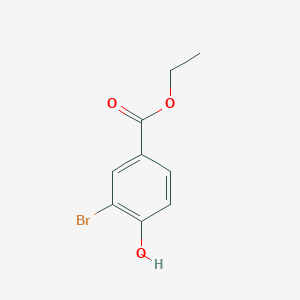

2-Chloro-N-cyclooctylacetamide (2-Chloro-N-C8) is a cyclic amide derivative of cyclooctylacetamide, which is an aryl amide with a cyclic structure. It is a colorless, odorless, and water-soluble organic compound with a molecular formula of C10H17ClN2O. 2-Chloro-N-C8 is an important synthetic intermediate in the pharmaceutical and agrochemical industries, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Arylacetamides, a group that includes compounds similar to 2-chloro-N-cyclooctylacetamide, have been investigated for their anticancer potential. One study evaluated the antiproliferative activity of 2-Chloro-N-arylacetamides against human cancer cells, showing cytotoxic action on tumor lines without affecting human erythrocytes. These compounds also exhibited in vivo anticancer effects in xenograft mice models, suggesting their potential as cost-effective alternatives for cancer treatment (Ferreira et al., 2019).

Synthesis and Docking Studies

2-Cyano-N-arylacetamide reagents have been utilized for synthesizing various nitrogenous heterocycles with potential as antimicrobial agents. Molecular docking studies identified some of these compounds as promising candidates due to their interaction with microbial targets, highlighting the versatility of chloroacetamide derivatives in drug design (Ewies & Abdelsalaam, 2020).

Antiviral and Antiapoptotic Effects

Research into novel anilidoquinoline derivatives, structurally related to chloroacetamides, demonstrated significant antiviral and antiapoptotic effects, especially in the context of Japanese encephalitis. These compounds reduced viral load and increased survival rates in infected mice, providing a basis for the development of new antiviral drugs (Ghosh et al., 2008).

Analgesic Activity

Some novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity. Molecular docking studies on COX-1 and COX-2 enzymes, along with in vivo evaluations, have shown significant analgesic responses, suggesting these compounds as potential lead compounds for pain management (Kumar et al., 2019).

Selective Deacylation

A study on the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2 has revealed a method with advantages such as excellent yields, short reaction times, and convenient workup. This method could potentially be applied to a variety of substrates, including those related to 2-chloro-N-cyclooctylacetamide, highlighting its utility in synthetic chemistry (Wang et al., 2011).

Eigenschaften

IUPAC Name |

2-chloro-N-cyclooctylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBJQCMYTNHWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405477 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-cyclooctylacetamide | |

CAS RN |

379255-43-3 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)